molecular formula C8H7ClF3NO B13670000 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B13670000
M. Wt: 225.59 g/mol
InChI Key: QCMSYAUFJNBCQA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its utility in fields such as agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination and methoxylation of a trifluoromethylpyridine precursor. For instance, the reaction of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine with triphosgene in toluene at low temperatures (0 to 10°C) can yield the desired compound . Another method involves the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and methoxylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains . The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both chloromethyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

2-(chloromethyl)-3-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-2-5(8(10,11)12)4-13-6(7)3-9/h2,4H,3H2,1H3

InChI Key

QCMSYAUFJNBCQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)CCl

Origin of Product

United States

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